Cas no 888970-79-4 (2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid)

2-(4-Bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid is a brominated phenylalanine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is particularly useful in peptide synthesis, where the Boc group serves as a temporary protecting group for amines, enabling selective deprotection under mild acidic conditions. The 4-bromophenyl moiety enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating further structural modifications. Its carboxylic acid group allows for straightforward conjugation or activation for amide bond formation. This reagent is valued for its stability, compatibility with solid-phase peptide synthesis (SPPS), and versatility in medicinal chemistry and materials science applications.
2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid structure
888970-79-4 structure
Product name:2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid
CAS No:888970-79-4
MF:C14H18BrNO4
MW:344.201023578644
MDL:MFCD07388954
CID:4664018
PubChem ID:64146160

2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • Benzeneacetic acid, 4-bromo-α-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl-
    • 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid
    • MDL: MFCD07388954
    • Inchi: 1S/C14H18BrNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-5-7-10(15)8-6-9/h5-8H,1-4H3,(H,16,19)(H,17,18)
    • InChI Key: KXDMYNYXKAUFFF-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(Br)=CC=1)(C)(C(=O)O)NC(=O)OC(C)(C)C

2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-222641-2.5g
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95.0%
2.5g
$1034.0 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01042486-5g
2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95%
5g
¥8925.0 2024-04-17
AN HUI ZE SHENG Technology Co., Ltd.
CB012005456-5g
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95+%
5g
¥13708.00 2023-09-15
1PlusChem
1P01AMHT-5g
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95%
5g
$1953.00 2024-04-20
Aaron
AR01AMQ5-100mg
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95%
100mg
$234.00 2025-02-09
Aaron
AR01AMQ5-2.5g
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95%
2.5g
$1447.00 2025-02-09
Enamine
EN300-222641-10g
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95%
10g
$2269.0 2023-09-16
A2B Chem LLC
AV74529-100mg
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95%
100mg
$195.00 2024-04-19
A2B Chem LLC
AV74529-2.5g
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95%
2.5g
$1124.00 2024-04-19
1PlusChem
1P01AMHT-50mg
2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
888970-79-4 95%
50mg
$148.00 2025-03-19

Additional information on 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid

Introduction to 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid (CAS No. 888970-79-4)

2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 888970-79-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amino acids derivatives, featuring a brominated aromatic ring and an N-terminal tert-butoxycarbonyl (Boc) protected amine group. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of more complex bioactive molecules, particularly in the realm of drug discovery and molecular pharmacology.

The bromophenyl moiety at the C-2 position introduces a halogenated aromatic ring, which is a common structural feature in many pharmacologically active compounds. Halogenated aromatic rings often enhance the metabolic stability and binding affinity of molecules to biological targets, such as enzymes and receptors. The presence of the 4-bromophenyl group in 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid suggests potential applications in the development of therapeutic agents targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular interactions are critical.

The other key functional group in this compound is the N-terminal tert-butoxycarbonyl (Boc) protected amine, which serves as a protecting group for the amino functionality. The Boc group is widely used in peptide synthesis and medicinal chemistry to prevent unwanted side reactions, such as deprotonation or nucleophilic attack, during multi-step synthetic pathways. This protection allows for selective modification of other parts of the molecule while maintaining the integrity of the amino group. Once the Boc group is removed under specific acidic conditions, the free amine can participate in further chemical transformations, such as coupling reactions with carboxylic acids or heterocyclic compounds.

Recent advancements in synthetic chemistry have highlighted the utility of 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid as a building block for more complex molecules. For instance, researchers have utilized this compound to synthesize novel peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacokinetic properties. Peptidomimetics are particularly valuable in drug development due to their ability to bind to biological targets with high specificity while exhibiting enhanced stability in vivo.

In addition to its role in peptidomimetic synthesis, 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid has been explored in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes play crucial roles in numerous biological pathways, and inhibiting their activity can lead to therapeutic benefits. The bromophenyl moiety provides a handle for designing molecules that interact with enzyme active sites, while the Boc-protected amine allows for further functionalization to optimize binding affinity and selectivity. For example, researchers have investigated derivatives of this compound as inhibitors of kinases and proteases, which are implicated in cancer progression and inflammatory diseases.

The synthesis of 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route begins with the bromination of 4-iodophenylacetonitrile using bromine or N-bromosuccinimide (NBS), followed by reduction to yield 4-bromophenylacetonitrile. Subsequent nucleophilic addition of ammonia or an amine derivative introduces the amino group at the C-2 position. The Boc protection is then performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or diisopropylethylamine.

The growing interest in 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid is also driven by its potential applications in medicinal chemistry beyond traditional drug development. For instance, this compound has been used as a scaffold for designing molecules with antimicrobial properties. Antibiotic resistance remains a significant global health challenge, and novel antimicrobial agents are urgently needed. The structural features of 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid, including its aromatic ring system and amino functionality, make it a promising candidate for further derivatization into compounds that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Moreover, recent studies have explored the use of 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid in materials science applications. The unique electronic properties of halogenated aromatic compounds can be exploited in the design of organic semiconductors and light-emitting diodes (OLEDs). The bromophenyl group can serve as an anchor for π-conjugation systems, which are essential for charge transport in these materials. Researchers have synthesized polymers and small-molecule complexes incorporating derivatives of this compound to enhance their optoelectronic properties.

In conclusion, 2-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoic acid (CAS No. 888970-79-4) is a versatile compound with significant potential in pharmaceutical research, peptidomimetic synthesis, enzyme inhibition studies, and materials science applications. Its unique structural features make it a valuable intermediate for constructing more complex bioactive molecules. As synthetic methodologies continue to advance, further exploration of this compound's applications will undoubtedly yield novel insights into its role in drug discovery and technological innovation.

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